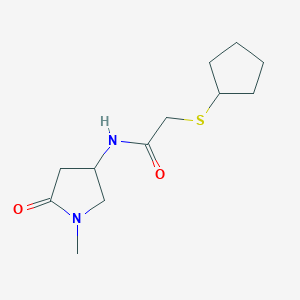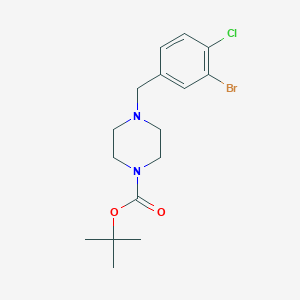
Aza-12-crown-4 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aza-12-crown-4 is a crown ether generally used as a ligand in coordination chemistry . It is also known as lithium ionophore because of its strong chelating property specific to lithium cation .
Synthesis Analysis
Aza-12-crown-4 can be synthesized via Buchwald–Hartwig amination . Naphthalene functionalized with 1-aza-12-crown-4 was synthesized via one step from commercially available 1-bromonaphthalene .Molecular Structure Analysis
The X-ray crystallographic analysis of benzoaza-12-crown-4 hydrochloride crystals has been performed . The space group is P1, with a = 7.7497(4) Å, b = 9.2224(5) Å, c = 10.2395(5) Å, α = 99.3965(10)°, β = 101.8387(11)°, γ = 112.6470(10)°, V = 636,81(6) Å^3, Z = 2, ρ_calc = 1.355 g/cm^3 . The conformation of the 12-membered ring of the molecule is determined .Chemical Reactions Analysis
Upon the addition of lithium ions, compound 1 displayed a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra .Physical And Chemical Properties Analysis
The empirical formula of Aza-12-crown-4 is C8H17NO3 and its molecular weight is 175.23 .Wissenschaftliche Forschungsanwendungen
- Compound : Aza-12-crown-4 (1) was synthesized by functionalizing naphthalene through Buchwald–Hartwig amination .
- Design Insights : The nitrogen lone pair electrons in 1 are delocalized yet available for lithium binding, unlike structurally similar compounds .
- Self-Condensation : A well-defined PNN-Ru catalyst self-condenses 2-aminobenzyl alcohol to form aza-crown compounds, including aza-12-crown-3, aza-16-crown-4, and aza-20-crown-5 .
Lithium Sensors
Aza-Crown Compounds
Chemosensor for Lithium Ions
Wirkmechanismus
Target of Action
The primary target of Aza-12-crown-4 hydrochloride is lithium ions . This compound has been synthesized and used as a sensor for detecting lithium ions in an organic solvent . The Aza-12-crown-4 moiety in the compound binds to lithium ions selectively over larger monovalent cations such as Cs+, Na+, and K+ .
Mode of Action
The Aza-12-crown-4 hydrochloride interacts with its target, lithium ions, through changes in absorbance and fluorescence . Upon the addition of lithium ions, the compound displays a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra . This indicates that the compound binds to lithium ions, causing these observable changes .
Biochemical Pathways
The exact biochemical pathways affected by Aza-12-crown-4 hydrochloride It is known that the compound can alter normal neutrophil calcium flux . Several compounds, including Aza-12-crown-4 hydrochloride, have been shown to increase intracellular calcium in human neutrophils . This suggests that the compound could affect calcium-related biochemical pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Aza-12-crown-4 hydrochloride The compound’s ability to bind lithium ions suggests that it may have a role in modulating the bioavailability of lithium in the body .
Result of Action
The molecular and cellular effects of Aza-12-crown-4 hydrochloride ’s action primarily involve changes in intracellular calcium levels . The compound has been shown to increase intracellular calcium in human neutrophils . This could potentially affect various cellular processes that are regulated by calcium levels.
Action Environment
The action of Aza-12-crown-4 hydrochloride can be influenced by environmental factors. For instance, the compound’s ability to detect lithium ions is demonstrated in an organic solvent . This suggests that the solvent environment could influence the compound’s action, efficacy, and stability.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Zukünftige Richtungen
The work on Aza-12-crown-4 elucidates the key design parameters for future lithium sensors . Lithium detection is of great significance in many applications . Lithium-sensing compounds with high selectivity are scarce and, if any, complicated to synthesize . Therefore, the development of structurally simple lithium sensors like Aza-12-crown-4, which can detect lithium ions in an organic solvent through changes in absorbance and fluorescence, is a promising direction .
Eigenschaften
IUPAC Name |
1,4,7-trioxa-10-azacyclododecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-10-5-7-12-8-6-11-4-2-9-1;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMGELJSODICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aza-12-crown-4 hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)


![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)
![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)
